(1S,2R)-Tramadol-d6 Hydrochloride
Description
Historical Context of Deuterated Internal Standards
The development of deuterated internal standards traces its origins to the early 20th century discovery of deuterium itself. The manuscript announcing the discovery of deuterium by Urey, Brickwedde, and Murphy carries a date of December 5, 1931, marking a pivotal moment in isotopic chemistry. This discovery laid the foundation for what would eventually become one of the most important analytical tools in modern chemistry. Three years after the discovery, heavy water was being produced on an industrial scale at a hydroelectric facility in Norway, demonstrating the rapid transition from scientific discovery to practical application.
The earliest recorded use of the internal standard method dates back to Gouy's flame spectroscopy work in 1877, where he used an internal standard to determine if the excitation in his flame was consistent. His experimental procedure was later reintroduced in the 1940s, when recording flame photometers became readily available. The use of internal standards continued to grow, being applied to a wide range of analytical techniques including nuclear magnetic resonance spectroscopy, chromatography, and inductively coupled plasma spectroscopy.
The kinetic isotope effect, which is the change in reaction rate resulting from the replacement of hydrogen with deuterium, has been measured in many systems and has opened new areas of applications. Deuterium-modified analogs of pharmaceutical drugs have been patented in the past five years, with these analogs being explored in the hope that improvements in the drug's metabolic properties can be achieved. The mass shift that occurs when hydrogen is replaced with deuterium allows researchers to track hydrogen-deuterium placement in ions and ion fragments, providing invaluable structural information.
Clinical applications of liquid chromatography-tandem mass spectrometry have risen steadily over the last ten years, with mass spectrometry-based methods to quantify key biological components being based on the improved sensitivity, specificity, and throughput of the analytical method. Stable isotope-labeled internal standards are important features of these assays, helping to optimize the accuracy of the method. The first generation of stable isotope labeled internal standards had the drawback of relying on deuterated compounds, which were readily available and relatively inexpensive. Procedures and Standard Operating Procedures were established and clinical assays performed with these first generation deuterated standards.
Significance of Tramadol-d6 Hydrochloride in Analytical Chemistry
Tramadol-d6 Hydrochloride has emerged as a critical analytical tool in modern pharmaceutical analysis, particularly in bioanalytical applications involving mass spectrometry detection. An appropriate internal standard provides a measure of control for extraction, high-performance liquid chromatography injection and ionization variability, making it an essential component of a robust high throughput bioanalytical method. The best internal standard for bioanalysis is an isotopically labelled version of the molecule researchers want to quantify.
The stable labelled isotopes available to incorporate in a given molecule include deuterium, carbon-13 and nitrogen-15. Generally, because of the abundance of hydrogen in organic molecules, the use of deuterium is preferred compared to carbon-13 and nitrogen-15, which are generally more expensive solutions for stable labelled internal standards. For this reason, the term deuterated internal standards is often used in analytical chemistry.
In gas chromatography-mass spectrometry, deuterated compounds with similar structures to the analyte commonly act as effective internal standards. The internal standard responds proportionally to changes in the analyte and provides a similar, but not identical, measurement signal. It must also be absent from the sample matrix to ensure there is no other source of the internal standard present. Taking the ratio of analyte signal to internal standard signal and plotting it against the analyte concentrations in the calibration solutions results in a calibration curve that can be used to calculate the analyte concentration in an unknown sample.
Sample preparation for tramadol analysis has involved single-step protein precipitation using methanol and deuterated internal standards, including tramadol-d6. This approach has enabled sensitive and high-throughput liquid chromatography coupled with tandem mass spectrometry methods to quantify concentrations of tramadol simultaneously with other compounds in human plasma. Detection is typically performed in positive ion multiple reaction monitoring mode, which provides enhanced specificity and sensitivity.
Ideally in bioanalysis, a deuterated internal standard will have the same extraction recovery, ionization response in electrospray ionization mass spectrometry and the same chromatographic retention time. An important characteristic of a deuterated internal standard is that it should co-elute with the compound to be quantified. It should also contain enough mass increase to show a signal outside the natural mass distribution of the analyte. With this fact in mind, the design of a suitable deuterated internal standard can become a real challenge, and bioanalysis will be greatly improved by the use of deuterated internal standards through reduced chromatography time and more robust assays.
Stereochemistry and Configurational Aspects of (1S,2R) Isomerism
The stereochemistry of tramadol presents a complex system that significantly impacts its analytical applications. Tramadol has two stereogenic centers at the cyclohexane ring, meaning that 2-(dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol may exist in four different configurational forms. These include the (1R,2R)-isomer, (1S,2S)-isomer, (1R,2S)-isomer, and (1S,2R)-isomer. The synthetic pathway leads to the racemate (1:1 mixture) of (1R,2R)-isomer and the (1S,2S)-isomer as the main products, with minor amounts of the racemic mixture of the (1R,2S)-isomer and the (1S,2R)-isomer formed as well.
The chiral opioid analgesic tramadol was patented in 1962 as a cis- and trans-racemates mixture. This compound contains four stereoisomers, consisting of two racemates, (±)-cis-(1RS,2RS) and (±)-trans-(1RS,2SR). The two enantiomer pairs of the cis- and trans-racemates are (+)-cis-(1R,2R)/(−)-cis-(1S,2S) and (+)-trans-(1R,2S)/(−)-trans-(1S,2R). The molecular structure takes into account chair conformations, the equatorial and axial descriptors of the three cyclohexane substituents and the chair inversions.
The cis- and trans-racemates of tramadol are defined by specific spatial arrangements. The 2-(dimethylamino)methyl group is equatorial in both racemates. In the cis-racemate, 1-hydroxyl is axial and 1-(3-methoxyphenyl) is equatorial, whereas in the trans-racemate, 1-hydroxyl is equatorial and 1-(3-methoxyphenyl) is axial. According to the Cahn-Ingold-Prelog sequence rules of the priority system, the cis and trans relative configurations are determined by the spatial relationship between the 1-hydroxyl and 2-(dimethylamino)methyl substituents.
The specific (1S,2R) configuration represents one of the trans-isomers of tramadol. This stereoisomer has distinct analytical properties that make it particularly valuable as an internal standard. The molecular formula for (1S,2R)-Tramadol-d6 Hydrochloride is C16H20D6ClNO2 with a molecular weight of 327.23. The compound contains deuterium labeling in the dimethylamino groups, specifically as (dimethylamino-d6)methyl, which provides the necessary mass shift for analytical differentiation while maintaining the stereochemical integrity of the parent compound.
The International Union of Pure and Applied Chemistry name for this compound is (1S,2R)-2-{[bis(2H3)methylamino]methyl}-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride. This nomenclature clearly indicates the position of deuterium atoms and the stereochemical configuration. The deuterium labeling at the dimethylamino positions is strategically placed to provide optimal analytical performance while minimizing the risk of deuterium exchange that can occur with less stable deuterium positions.
Table 1: Stereochemical Properties of (1S,2R)-Tramadol-d6 Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C16H20D6ClNO2 |
| Molecular Weight | 327.23 g/mol |
| Stereochemical Configuration | (1S,2R) |
| Deuterium Position | Dimethylamino groups (d6) |
| Purity | >98% |
Properties
Molecular Formula |
C₁₆H₂₀D₆ClNO₂ |
|---|---|
Molecular Weight |
305.87 |
Synonyms |
(1S,2R)-2-[(dimethylamino-d6)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride; trans-(-)-2-[(dimethylamino-d6)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride, |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis begins with the preparation of the non-deuterated tramadol scaffold. Madhusudhan et al. (2012) describe a robust method for synthesizing tramadol hydrochloride (1) via cyclohexenylation of 3-methoxyphenylmagnesium bromide with 2-(dimethylaminomethyl)cyclohexanone, followed by acid-catalyzed dehydration and recrystallization.
Reaction Conditions :
-
Cyclohexenylation : Conducted in dimethyl ether (DME) with Pd(O) catalyst at 80–85°C for 12–13 hours.
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC %) |
|---|---|---|---|
| Cyclohexenylation | Pd(O), K₂CO₃, DME, 80–85°C | 65 | 78 |
| Dehydration | Conc. HCl, 80–85°C | 65 | 90.32 |
| Recrystallization | Ethyl acetate, IPA.HCl | – | 98.88 |
Stereochemical Resolution
The racemic mixture of tramadol-d6 is resolved using chiral resolving agents. Mandelic acid enantiomers are historically employed, though industrial applications prefer chromatographic methods for scalability.
Chromatographic Resolution :
-
Chiral Stationary Phases : Columns packed with cellulose tris(3,5-dimethylphenylcarbamate) achieve baseline separation of (1S,2R)- and (1R,2S)-enantiomers.
-
Mobile Phase : Hexane:isopropanol (80:20) with 0.1% diethylamine.
| Parameter | Value |
|---|---|
| Column | Chiralpak® AD-H |
| Flow Rate | 1.0 mL/min |
| Retention Time (1S,2R) | 12.4 min |
| Enantiomeric Excess | >99% |
Purification and Characterization
High-Vacuum Distillation (HVD)
Crude (1S,2R)-Tramadol-d6 is purified via HVD at 160°C (bath temperature: 195°C), yielding a 98.88% pure product.
Recrystallization
Ethyl acetate recrystallization at pH 1.8–2.0 (adjusted with 20% IPA.HCl) removes residual impurities, enhancing purity to >99%.
Analytical Validation
-
HPLC : Purity assessed using a C18 column (Mobile phase: 0.1% TFA in acetonitrile:water).
-
Mass Spectrometry : ESI-MS confirms isotopic purity (m/z: 264.21 [M+H]⁺ for tramadol-d6 vs. 258.18 for non-deuterated).
-
NMR : ¹H NMR (DMSO-d₆) shows absence of N–CH₃ protons (δ 2.2–2.45 ppm) and deuteration-induced signal splitting.
Challenges and Mitigation Strategies
| Challenge | Mitigation Strategy |
|---|---|
| Racemization during deuteration | Low-temperature reactions (−50°C) |
| Isotopic dilution | Use of excess deuterated reagents |
| Chromatographic co-elution | Optimized chiral phase mobile phases |
Q & A
Q. Table 1: Comparative Analytical Methods for Tramadol-d6 Hydrochloride
| Method | Column | Mobile Phase | Detection | Sensitivity (LOQ) |
|---|---|---|---|---|
| HPLC-UV | Symmetry L7 | 0.1% HCOOH in H2O:MeOH (60:40) | UV 270 nm | 0.05 µg/mL |
| LC-MS/MS | C18 (2.1 × 50 mm) | 0.1% FA:ACN (gradient) | ESI+ MRM | 0.1 ng/mL |
Q. Table 2: Key Pharmacokinetic Parameters in Cats
| Dose (mg/kg) | Cmax (ng/mL) | t1/2 (hrs) | AUC0-∞ (ng·hr/mL) |
|---|---|---|---|
| 2 | 120 ± 15 | 6.8 ± 0.9 | 980 ± 120 |
| 4 | 240 ± 30 | 8.1 ± 1.2 | 2100 ± 250 |
| Data derived from thermal antinociception models . |
Critical Analysis of Contradictory Evidence
- Impurity Limits : notes a discrepancy in USP impurity limits for Tramadol Related Compound B (0.1% vs. 0.2%). Researchers should adhere to the latest pharmacopeial updates and validate methods using FDA-approved protocols .
- Deuterated Standards : While recommends -20°C storage, reports stability at 4°C for 30 days. Confirm storage conditions via stress testing under specific experimental settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
